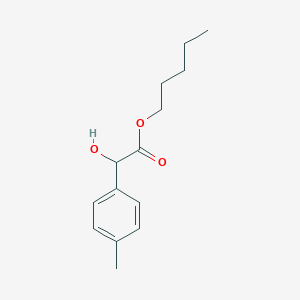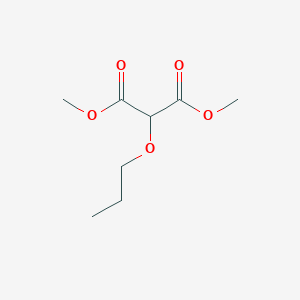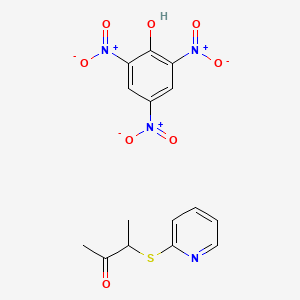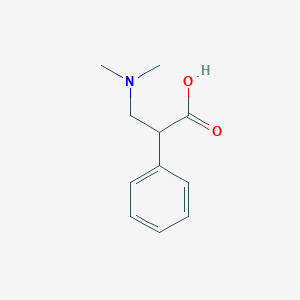
Oxamide, N,N'-dioctadecyldithio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxamide, N,N’-dioctadecyldithio- is a specialized organic compound with the molecular formula C38H76N2S2. This compound is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by octadecyl groups, and the oxygen atoms are replaced by sulfur atoms. It is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-dioctadecyldithio- typically involves the reaction of oxamide with octadecylamine and a sulfurizing agent. The general synthetic route can be summarized as follows:
Starting Materials: Oxamide, Octadecylamine, and a sulfurizing agent such as Lawesson’s reagent.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 60-80°C.
Procedure: Oxamide is first dissolved in a suitable solvent like dichloromethane. Octadecylamine is then added to the solution, followed by the gradual addition of the sulfurizing agent. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure Oxamide, N,N’-dioctadecyldithio-.
Industrial Production Methods
Industrial production of Oxamide, N,N’-dioctadecyldithio- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Continuous stirring ensures uniform mixing and reaction completion.
Automated Systems: Automated systems control the addition of reagents and maintain reaction conditions.
Purification: Industrial purification methods include large-scale recrystallization and advanced chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxamide, N,N’-dioctadecyldithio- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The octadecyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed under an inert atmosphere.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted at elevated temperatures.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and disulfides.
Substitution Products: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Oxamide, N,N’-dioctadecyldithio- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to disrupt cell membranes makes it a candidate for drug development.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems. The long alkyl chains provide hydrophobic interactions that can be utilized in drug encapsulation.
Industry: It is used as an additive in lubricants and surfactants. Its amphiphilic nature enhances the properties of these products.
Mécanisme D'action
The mechanism of action of Oxamide, N,N’-dioctadecyldithio- involves its interaction with biological membranes and proteins. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfur atoms can form disulfide bonds with cysteine residues in proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxamide: The parent compound, with a simpler structure and different reactivity.
N,N’-Dioctadecyl Oxamide: Similar structure but lacks sulfur atoms, resulting in different chemical properties.
N,N’-Dioctadecyldithio-urea: Contains urea instead of oxamide, leading to variations in reactivity and applications.
Uniqueness
Oxamide, N,N’-dioctadecyldithio- is unique due to the presence of both long alkyl chains and sulfur atoms. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to form stable complexes with metals and disrupt biological membranes sets it apart from other similar compounds.
Propriétés
Numéro CAS |
6343-37-9 |
|---|---|
Formule moléculaire |
C38H76N2S2 |
Poids moléculaire |
625.2 g/mol |
Nom IUPAC |
N,N'-dioctadecylethanedithioamide |
InChI |
InChI=1S/C38H76N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37(41)38(42)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42) |
Clé InChI |
HAEZRGWJGIOSQY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetic acid](/img/structure/B14735949.png)
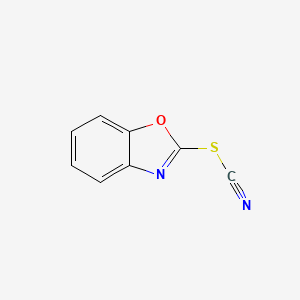
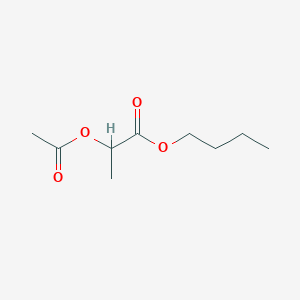
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
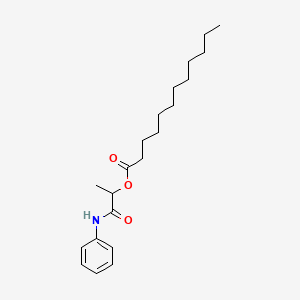
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)
![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
